Molecular Architecture and Synthesis of 2-Cyanoquinoline-4-carboxylic Acid: A Technical Guide
Molecular Architecture and Synthesis of 2-Cyanoquinoline-4-carboxylic Acid: A Technical Guide
Executive Summary
In the landscape of modern drug discovery, the quinoline scaffold remains a privileged structure, frequently embedded in antimalarial, antineoplastic, and antibacterial agents. 2-Cyanoquinoline-4-carboxylic acid represents a highly versatile, bifunctional building block. By combining a highly electrophilic cyano group at the C-2 position with a versatile carboxylic acid at the C-4 position, this molecule provides orthogonal synthetic handles for late-stage functionalization. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, a self-validating synthetic protocol, and its strategic applications in pharmacophore development.
Physicochemical Profiling & Structural Architecture
Understanding the fundamental quantitative data of 2-Cyanoquinoline-4-carboxylic acid is critical for predicting its solubility, reactivity, and behavior in chromatographic systems. The electron-withdrawing nature of both the cyano and carboxyl groups significantly lowers the pKa of the quinoline nitrogen, rendering the molecule less basic than an unsubstituted quinoline.
Quantitative Data Summary
| Property | Value | Structural Implication |
| IUPAC Name | 2-Cyanoquinoline-4-carboxylic acid | Orthogonal functionalization sites at C-2 and C-4. |
| CAS Number | [1] | Standardized registry identifier for procurement. |
| Molecular Formula | C₁₁H₆N₂O₂ | High degree of unsaturation (Index of Hydrogen Deficiency = 10). |
| Molecular Weight | 198.18 g/mol [2] | Low molecular weight, ideal for fragment-based drug design (FBDD). |
| Exact Mass | 198.0429 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| SMILES String | O=C(O)c1cc(C#N)nc2ccccc12 | Computational descriptor for in silico docking studies. |
| Density | ~1.43 g/cm³ | Indicates dense molecular packing in the solid state. |
| Boiling Point | ~413 °C at 760 mmHg | High boiling point reflects strong intermolecular hydrogen bonding. |
Mechanistic Synthesis: The Modified Reissert-Henze Pathway
Direct nucleophilic cyanation of the quinoline core is thermodynamically unfavorable due to the hard nature of the cyanide anion and the poor leaving group ability of the C-2 hydride. To overcome this, the [3] is employed.
Mechanistic Causality
By pre-oxidizing the quinoline nitrogen, the system is primed for an umpolung-style activation. The introduction of an acylating agent (such as dimethylcarbamoyl chloride) forms an highly electrophilic N-acyloxyquinolinium species. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, directing the soft nucleophilic attack of the cyanide ion exclusively to the C-2 position [4]. Subsequent elimination of the acyl group acts as the thermodynamic sink, restoring aromaticity and yielding the 2-cyano derivative.
Mechanistic workflow of the modified Reissert-Henze cyanation.
Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility, the following protocol integrates continuous analytical validation and strict safety measures.
Step 1: N-Oxidation of Quinoline-4-carboxylic acid
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Procedure: Dissolve quinoline-4-carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂. Cool the reaction vessel to 0 °C and add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq) portion-wise to control the exothermic peroxy-transfer. Stir at room temperature for 4 hours.
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Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The N-oxide will exhibit a significantly lower Rf value due to increased polarity. Quench a small aliquot with saturated aqueous Na₂S₂O₃; a negative starch-iodide test confirms the safe consumption of excess peroxide.
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Workup: Extract the organic layer, dry over Na₂SO₄, and concentrate in vacuo to yield Quinoline-4-carboxylic acid N-oxide.
Step 2: Regioselective Cyanation [5]
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Procedure: Suspend the N-oxide (1.0 eq) in anhydrous CH₂Cl₂ under a strict argon atmosphere to prevent premature hydrolysis of the reagents. Add dimethylcarbamoyl chloride (1.5 eq) followed by Trimethylsilyl cyanide (TMSCN, 2.0 eq). Heat the mixture to gentle reflux for 4-6 hours.
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Self-Validation: Monitor by LC-MS. The reaction is complete when the[M+H]⁺ peak of the N-oxide transitions entirely to the [M+H]⁺ peak of the target product at m/z 199.0.
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Critical Safety Workup: Cool to 0 °C. Carefully quench the reaction with a 10% sodium hypochlorite (bleach) solution mixed with saturated aqueous NaHCO₃. Causality: TMSCN is highly toxic and reacts with moisture to release lethal HCN gas. The hypochlorite oxidizes any residual cyanide ions to benign cyanate (OCN⁻), ensuring operator safety. Extract with EtOAc, wash with brine, dry, and purify via recrystallization (EtOH/Water) to afford pure 2-Cyanoquinoline-4-carboxylic acid.
Step 3: Analytical Characterization
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¹H NMR (DMSO-d₆): The defining proof of successful C-2 cyanation is the complete disappearance of the highly deshielded C-2 proton (typically ~8.9 ppm). The C-3 proton will appear as a distinct singlet shifted by the anisotropic effect of the adjacent cyano group.
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IR Spectroscopy: A sharp, diagnostic absorption band at ~2230 cm⁻¹ confirms the C≡N stretch. A broad stretch from 2500-3000 cm⁻¹ alongside a strong C=O stretch at ~1700 cm⁻¹ validates the intact carboxylic acid.
Pharmacophore Applications in Drug Development
The dual functionality of 2-Cyanoquinoline-4-carboxylic acid allows medicinal chemists to build complex architectures rapidly. The orthogonal reactivity of the two groups means they can be derivatized independently without the need for excessive protecting-group chemistry.
Pharmacophore derivatization logic for 2-Cyanoquinoline-4-carboxylic acid.
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The C-2 Cyano Handle: The nitrile can undergo a[3+2] cycloaddition with sodium azide to yield a tetrazole ring. Tetrazoles act as metabolically stable, lipophilic bioisosteres of carboxylic acids, enhancing target residence time and oral bioavailability. Alternatively, the cyano group can be converted via the Pinner reaction into an amidine, a motif frequently utilized to form critical bidentate hydrogen bonds within the hinge region of kinase targets.
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The C-4 Carboxylic Acid Handle: This moiety is perfectly primed for standard peptide coupling conditions (e.g., HATU/DIPEA). In the development of Proteolysis Targeting Chimeras (PROTACs), this position is often utilized to attach PEGylated or alkyl linkers that connect the target-binding quinoline warhead to an E3 ligase ligand.
References
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Title: General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction Source: National Center for Biotechnology Information (PMC7483424) URL: [Link]
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Title: Unified ionic and radical C-4 alkylation and arylation of pyridines Source: Royal Society of Chemistry (Chem. Sci., 2024, 15, 12442–12450) URL: [Link]
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Title: Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 1: The Five-Membered Ring Source: MDPI URL: [Link]
